6-Bromo-2-fluoro-3-methoxybenzaldehyde CAS 853792-27-5 properties
6-Bromo-2-fluoro-3-methoxybenzaldehyde CAS 853792-27-5 properties
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzaldehyde (CAS 853792-27-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key building block in organic synthesis. Its unique combination of functional groups—a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, a deactivating but ortho-directing fluorine atom, and a methoxy group—makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, a feature highly sought after in modern drug discovery to enhance metabolic stability and binding affinity. This document provides a comprehensive overview of its known properties, safety information, synthetic utility, and potential applications.
Physicochemical Properties
The fundamental properties of 6-Bromo-2-fluoro-3-methoxybenzaldehyde are summarized below. While experimental data for properties like melting and boiling points are not widely published, predicted values offer a useful reference.
| Property | Value | Source |
| CAS Number | 853792-27-5 | [1][2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [4][5] |
| Molecular Weight | 233.03 g/mol | [5] |
| Monoisotopic Mass | 231.95352 Da | [4] |
| Appearance | Powder | [1] |
| Purity | Typically ≥98% (HPLC) | [1] |
| XlogP (Predicted) | 2.1 | [4] |
| SMILES | COC1=C(C(=C(C=C1)Br)C=O)F | [4] |
| InChI | InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | [4] |
Spectroscopic Data
While specific spectra are proprietary to suppliers, analytical data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are typically available upon request from vendors to confirm structure and purity.[6] The expected spectroscopic features would include characteristic aldehyde proton shifts in ¹H NMR (~10 ppm) and carbon signals in ¹³C NMR, along with C-F couplings. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.
Safety and Hazard Information
This compound is considered hazardous. The following classifications are based on data from structurally related benzaldehydes and should be handled with appropriate care in a laboratory setting.[7][8][9]
| Hazard Class | GHS Code | Statement |
| Acute Oral Toxicity | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling and Storage:
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Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[7] Use only in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and consider storing under an inert atmosphere like nitrogen.[8]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[7][11]
Reactivity and Synthetic Applications
The chemical reactivity of 6-Bromo-2-fluoro-3-methoxybenzaldehyde is dictated by its functional groups, making it a versatile intermediate.
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Aldehyde Group: The aldehyde is the primary site for nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), reductive amination to form benzylamines, and oxidation to a carboxylic acid.
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Bromo Group: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira, allowing for the introduction of various carbon-based substituents.
-
Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom makes the ring electron-deficient and can influence the regioselectivity of further aromatic substitutions. The fluorine at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.[12]
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: General Method for Bromination of a Benzaldehyde Derivative
The following is a generalized protocol based on the synthesis of similar compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde, and should be adapted and optimized for the specific substrate.[13]
-
Dissolution: Dissolve the starting material (e.g., 2-fluoro-3-methoxybenzaldehyde) in a suitable solvent like dimethylformamide (DMF).
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.5 equivalents) in the same solvent to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Purification: Collect the resulting solid by filtration, wash thoroughly with water, and dry. If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol or a dichloromethane/hexane mixture) or by column chromatography.
Role in Drug Discovery and Development
Fluorinated aromatic aldehydes are pivotal building blocks in medicinal chemistry.[14] The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[15]
This compound is a precursor for a variety of complex heterocyclic structures used in drug development.[16] While no specific biological activity has been reported for 6-Bromo-2-fluoro-3-methoxybenzaldehyde itself, structurally similar intermediates have been utilized in the synthesis of ligands targeting proteins of high therapeutic interest, such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is crucial in the development of PROTACs (Proteolysis Targeting Chimeras).[17]
Caption: Role as a key intermediate in chemical synthesis.
Caption: Logical workflow in a drug discovery program.
Conclusion
6-Bromo-2-fluoro-3-methoxybenzaldehyde is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactive sites allow for predictable and versatile transformations, enabling the construction of novel and complex molecular architectures. The presence of fluorine makes it particularly attractive for creating new chemical entities with potentially enhanced pharmaceutical properties. Proper safety precautions are essential when handling this compound due to its hazardous nature.
References
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